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molecular formula C29H29F6N3O2 B1667907 Befetupitant CAS No. 290296-68-3

Befetupitant

Cat. No. B1667907
M. Wt: 565.5 g/mol
InChI Key: ZGNPLCMMVKCTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303790B1

Procedure details

A solution of 11.8 g (36.9 mMol) 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride and 50 ml dichloromethane was added dropwise over 15 minutes at 0° C. to a solution of 10.0 g (34.5 mMol) methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine and 8.30 ml (48 mMol) N-ethyl-di-isopropylamine in 70 ml dichloromethane. The reaction mixture was stirred 3.0 hours at 0° C., poured onto 80 ml deionized water and stirred further 30 minutes at room temperature. The phases were separated and the aqueous phase extracted with dichloromethane. The organic extracts were washed with deionized water, aqueous sodium hydroxide 2% and aqueous sodium bicarbonate 5%, dried (Na2SO4) and concentrated under reduced pressure. The residue was crystallized from ethanol at −20° C. to yield 16.25 g (81%) 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide as a white powder. m.p.=128.8-129.9° C. Concentration of the mother-liquors gave 4.4 g of a slowly crystallizing orange oil which can be further purified.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[CH3:21][NH:22][C:23]1[CH:24]=[N:25][C:26]([N:36]2[CH2:41][CH2:40][O:39][CH2:38][CH2:37]2)=[CH:27][C:28]=1[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH3:35].C(N(C(C)C)C(C)C)C.O>ClCCl>[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:13]([CH3:18])([CH3:17])[C:14]([N:22]([CH3:21])[C:23]2[CH:24]=[N:25][C:26]([N:36]3[CH2:41][CH2:40][O:39][CH2:38][CH2:37]3)=[CH:27][C:28]=2[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH3:35])=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)Cl)(C)C)(F)F
Name
methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine
Quantity
10 g
Type
reactant
Smiles
CNC=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCOCC1
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 3.0 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto 80 ml
STIRRING
Type
STIRRING
Details
stirred further 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane
WASH
Type
WASH
Details
The organic extracts were washed with deionized water, aqueous sodium hydroxide 2% and aqueous sodium bicarbonate 5%
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol at −20° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCOCC1)C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.25 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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